![molecular formula C12H13NO3S B1380233 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1518519-69-1](/img/structure/B1380233.png)
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a sulfanylethoxy group attached to an isoindole-dione core, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
It is known that this compound can be used as a reference substance for drug impurities , suggesting that it may interact with a variety of biological targets.
Biochemical Pathways
It’s worth noting that the compound has been used in the synthesis of degradable poly(disulfide) polymers , indicating that it may play a role in redox reactions and disulfide bond formation.
Result of Action
Its use in the synthesis of degradable poly(disulfide) polymers suggests that it may have applications in the development of biodegradable materials.
Biochemical Analysis
Biochemical Properties
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its sulfanylethoxy group. This compound is known to form disulfide bonds with thiol groups in proteins, which can lead to changes in protein structure and function. The interaction with enzymes such as oxidoreductases can result in the modulation of redox reactions, impacting cellular oxidative stress responses .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. This compound also influences gene expression by interacting with DNA-binding proteins and transcription factors. The formation of disulfide bonds with cysteine residues in proteins is a key mechanism through which it modulates protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The involvement of this compound in redox reactions and disulfide bond formation is particularly noteworthy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The interaction with transport proteins ensures its efficient distribution to target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through the oxidation of 2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol using a benign, synergistic system comprised of air, dilute hydrogen peroxide, and triethylamine as a catalyst . This method is advantageous due to its mild reaction conditions and the ability to recycle the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the same oxidative polymerization method. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of air and dilute hydrogen peroxide makes the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are useful in creating polymeric materials.
Common Reagents and Conditions
Oxidation: Air, dilute hydrogen peroxide, and triethylamine are commonly used reagents.
Reduction: Dithiothreitol is used to reduce the compound back to its monomeric units.
Substitution: Various nucleophiles can be used to substitute the sulfanylethoxy group under mild conditions.
Major Products Formed
Poly(disulfide) polymers: Formed through oxidative polymerization.
Monomeric thiols: Formed through reduction reactions.
Scientific Research Applications
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol: A precursor to the compound, used in similar oxidative polymerization reactions.
Indole derivatives: Compounds with similar core structures but different functional groups, used in various biological and chemical applications.
Uniqueness
2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of a sulfanylethoxy group and an isoindole-dione core. This combination imparts distinct redox properties and makes it particularly useful in creating biodegradable polymers and studying redox reactions .
Properties
IUPAC Name |
2-[2-(2-sulfanylethoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-11-9-3-1-2-4-10(9)12(15)13(11)5-6-16-7-8-17/h1-4,17H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYTWNUDEZPWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
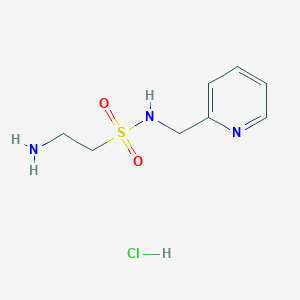
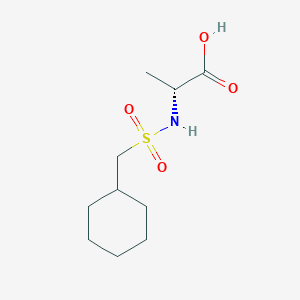
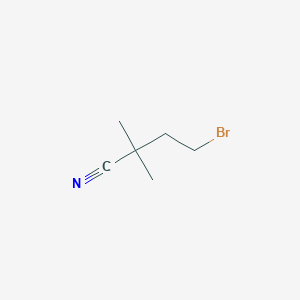
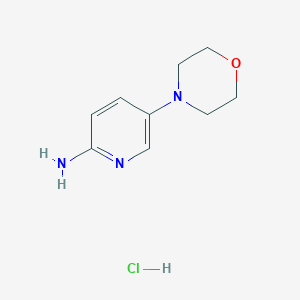
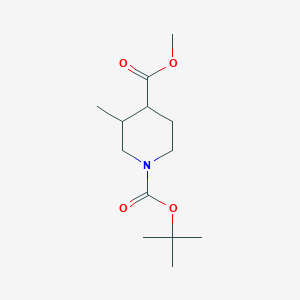
![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)
![(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol](/img/structure/B1380159.png)
![[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1380161.png)
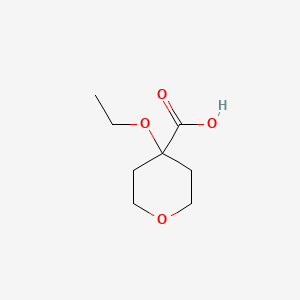
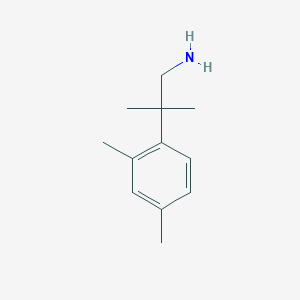

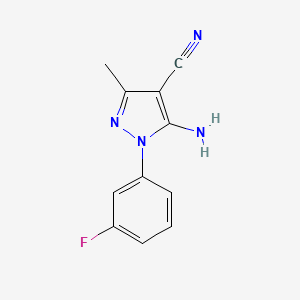

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)
